(2-Hydroxy-ethyl)-methyl-carbamic acid benzyl ester
Overview
Description
“(2-Hydroxy-ethyl)-methyl-carbamic acid benzyl ester” is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The compound can be produced from benzyl chloroformate with ammonia . Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Molecular Structure Analysis
The molecular formula of the compound is C12H17NO4 . The InChI code is 1S/C12H17NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,13,15) .Chemical Reactions Analysis
Esters, such as “(2-Hydroxy-ethyl)-methyl-carbamic acid benzyl ester”, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is literally “splitting with water” .Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents and moderately soluble in water . It is stored in a dry environment at 2-8°C .Scientific Research Applications
Environmental Science Applications
In environmental science, research on esters like benzylparaben, part of the parabens family, has focused on their photodegradation to address water contamination. A study by Gmurek et al. (2015) explored the photochemical degradation of hazardous water contaminants, including benzylparaben, using ultraviolet C lamps. This study highlights the efficiency of photochemical methods in degrading contaminants and improving water quality Gmurek et al., 2015.
Organic Chemistry Applications
In organic chemistry, the synthesis and structural analysis of esters play a crucial role. For instance, the work by Ciolkowski et al. (2009) on chromane derivatives involved the reaction of esters with NaBH4 to produce hydroxylated esters, contributing to the understanding of their conformational behavior Ciolkowski et al., 2009. Additionally, Liu et al. (2009) developed a new strategy for preparing hydroxamic acids using N-benzyloxy carbamic acid ethyl ester, showcasing the versatility of esters in synthesizing chelators for hard metal ions Liu et al., 2009.
Materials Science Applications
In the field of materials science, the study by Cheng et al. (2014) used esters as part of a ternary blend in polymer solar cells, demonstrating how the manipulation of ester components can enhance the efficiency of solar cells Cheng et al., 2014.
Safety And Hazards
properties
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIQMQBHYROSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534305 | |
Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-ethyl)-methyl-carbamic acid benzyl ester | |
CAS RN |
67580-96-5 | |
Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-N-methyl-2-aminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.